4-(4-Cyanophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWRDZLMVIYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692427 | |
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-53-6 | |
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Cyanophenyl Nicotinic Acid and Precursors
Retrosynthetic Analysis of the 4-(4-Cyanophenyl)nicotinic Acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. researchgate.netyoutube.com For this compound, the primary disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the cyanophenyl group. This bond is a key feature, and its formation is a central challenge in the synthesis.
This disconnection points towards a cross-coupling reaction as the final key bond-forming step. The two synthons resulting from this disconnection are a 4-halonicotinic acid derivative (electrophile) and a 4-cyanophenyl organometallic reagent (nucleophile), or vice versa. A common and effective strategy for this transformation is the Suzuki cross-coupling reaction, which would involve a boronic acid derivative.
A secondary set of disconnections involves the formation of the substituted pyridine ring itself. This can be approached by building the ring from acyclic precursors through cyclization reactions, such as those seen in multi-component reaction strategies.
Development of Novel Synthetic Routes to this compound
The synthesis of polysubstituted pyridines is a significant area of research in organic chemistry. researchgate.net Novel routes are continuously being developed to improve efficiency, yield, and substrate scope, often focusing on green chemistry principles like atom economy and the reduction of hazardous waste. acsgcipr.orgekb.eg
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net The Suzuki-Miyaura cross-coupling, which couples an organoboron compound with an organohalide, is particularly well-suited for synthesizing biaryl compounds like this compound. researchgate.netsigmaaldrich.com
The general reaction involves coupling a 4-halonicotinate ester or a related derivative with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The ester group can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
Table 1: Illustrative Conditions for Suzuki Cross-Coupling
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | Methyl 4-chloronicotinate | Pyridine electrophile |
| Boronic Acid | 4-Cyanophenylboronic acid | Phenyl nucleophile precursor sigmaaldrich.comscbt.com |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and reagents |
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is often optimized to achieve high yields. Research has shown that such palladium-catalyzed couplings are effective for constructing Csp²–Csp² bonds. researchgate.net
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyridines in a single step from simple starting materials. researchgate.nettaylorfrancis.com These reactions are characterized by high atom economy and procedural simplicity. acsgcipr.org Several classical MCRs can be adapted for the synthesis of the pyridine core of nicotinic acid.
Hantzsch Pyridine Synthesis: This is a [2+2+1+1] approach that traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.orgtaylorfrancis.com Modifications could incorporate precursors bearing the necessary cyano-phenyl and carboxyl functionalities.
Guareschi-Thorpe Reaction: This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxypyridine, which can be further functionalized. acsgcipr.org
Bohlmann-Rahtz Pyyridine Synthesis: This reaction builds the pyridine ring from an enamine and an ethynyl (B1212043) ketone. acsgcipr.org
While these MCRs provide a general framework, their specific application to synthesize the highly substituted this compound would require carefully designed starting materials that already contain the cyanophenyl moiety or a group that can be converted to it.
Achieving the desired substitution pattern on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. snnu.edu.cn Direct C-H functionalization is a highly sought-after strategy, but controlling the regioselectivity can be difficult. researchgate.net
For this compound, functionalization is required at the C-4 position. The direct C-4 functionalization of pyridines has historically been challenging, often leading to mixtures of isomers. acs.org Modern methods have been developed to overcome this:
Use of Directing Groups: Installing a directing group at a specific position on the pyridine ring can guide the metalation or functionalization to the desired site. snnu.edu.cn
N-Oxide Chemistry: Conversion of the pyridine to its N-oxide derivative alters the electronic properties, activating the C-2 and C-4 positions for nucleophilic attack or other functionalizations. researchgate.net
Pyridinium (B92312) Salts: The formation of N-substituted pyridinium salts can also direct functionalization to the C-4 position. frontiersin.org For instance, N-aminopyridinium salts have been used for the C4-selective arylation of pyridines. frontiersin.org
These chemo-selective strategies are crucial for synthesizing the target molecule efficiently, avoiding the need for lengthy protection-deprotection sequences or the separation of regioisomers.
Synthesis of Key Intermediates for this compound Production
4-Cyanophenylboronic acid is a critical intermediate for the Suzuki cross-coupling approach. sigmaaldrich.comscbt.com It is an aryl boronic acid that can be prepared through several methods. scbt.com A common route involves the reaction of a Grignard reagent or an organolithium species, formed from 4-bromobenzonitrile, with a trialkyl borate (B1201080), followed by acidic workup.
Table 2: General Synthetic Methods for 4-Cyanophenylboronic acid
| Starting Material | Key Reagents | General Description |
|---|---|---|
| 4-Bromobenzonitrile | Mg, Triisopropyl borate, HCl | Formation of a Grignard reagent followed by reaction with a borate ester and hydrolysis. |
| 4-Iodobenzonitrile | n-BuLi, Triisopropyl borate, HCl | Halogen-metal exchange to form an organolithium, followed by quenching with a borate ester. |
The choice of method depends on the availability of starting materials, scalability, and safety considerations. 4-Cyanophenylboronic acid is a stable, crystalline solid that is commercially available but can also be synthesized in the lab. scbt.comtcichemicals.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The most direct and widely applied method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction involves the coupling of a halo-substituted nicotinic acid (or its ester derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org
The general reaction is as follows:

While specific optimization studies for the synthesis of this exact molecule are not extensively detailed in the literature, the optimization of Suzuki-Miyaura reactions is a well-understood field. rsc.org Achieving high yields and purity depends on the careful selection of several key parameters: the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system. numberanalytics.comrsc.orgresearchgate.net
Key Parameters for Optimization:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. libretexts.org Electron-rich and bulky phosphine ligands, such as SPhos or PCy₃, often enhance catalyst activity and stability, allowing for lower catalyst loadings and efficient coupling of even less reactive chlorides. wikipedia.org
Base: The base plays a critical role in activating the boronic acid for transmetalation. organic-chemistry.org Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). fujifilm.com The strength and solubility of the base can significantly impact reaction rate and yield. fujifilm.com
Solvent: The reaction is often performed in a biphasic system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide (DMF)) and water. fujifilm.comnijotech.com The solvent system affects the solubility of the reactants and the catalyst, thereby influencing the reaction efficiency. nijotech.com
Temperature: Most Suzuki couplings are run at elevated temperatures (e.g., 80-110°C) to ensure a reasonable reaction rate, although some highly active catalyst systems can operate at room temperature. organic-chemistry.org
The table below outlines common options for optimizing a Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds like this compound.
| Parameter | Options | Considerations | Citations |
| Halide (on Nicotinic Acid) | -I, -Br, -OTf, -Cl | Reactivity order: I > Br > OTf >> Cl. Chlorides are often cheaper but less reactive, requiring more active catalysts. | wikipedia.org |
| Boron Reagent | Boronic Acid (B(OH)₂), Boronic Ester (B(OR)₂) | Boronic acids are most common; esters can offer different solubility and stability. | organic-chemistry.orgyoutube.com |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pre-catalyst choice affects activation and stability. Palladacycles offer high stability. | libretexts.orgdiva-portal.org |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, Buchwald-type ligands | Ligand choice influences catalyst activity, stability, and scope. Bulky, electron-rich ligands are often preferred. | wikipedia.orgnumberanalytics.com |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Base strength and solubility are key. K₃PO₄ is effective for many systems. | numberanalytics.comfujifilm.com |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, ACN, THF | Choice depends on substrate solubility and reaction temperature. | researchgate.netnijotech.com |
| Additives | Phase Transfer Catalysts (e.g., TBAB) | Can accelerate reactions in biphasic systems. | fujifilm.com |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthetic routes chosen for pharmaceuticals and fine chemicals, including this compound and its precursors. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials.
Key Green Chemistry Considerations:
Atom Economy and Waste Prevention: The Suzuki-Miyaura reaction itself is considered relatively atom-economical compared to older organometallic coupling methods. However, the generation of stoichiometric salt byproducts from the base is a drawback. In precursor synthesis, replacing high-waste oxidants like potassium permanganate (B83412) with catalytic air oxidation for converting 2-chloro-5-methylpyridine (B98176) to 6-chloronicotinic acid represents a significant green improvement, as the primary byproduct is water. nih.gov
Catalysis over Stoichiometric Reagents: The use of palladium catalysts is a cornerstone of this synthesis. Catalytic processes are inherently greener than stoichiometric ones because a small amount of catalyst can generate large quantities of product, thus minimizing waste. rsc.org Research into highly active catalysts that work at very low loadings (ppm levels) further enhances the green credentials of the process. wikipedia.org
Safer Solvents and Reaction Conditions: A major area of green chemistry research is the replacement of volatile and hazardous organic solvents. For Suzuki reactions, significant progress has been made in using water as a reaction medium or employing alternative, biodegradable solvents like non-ionic deep eutectic solvents (ni-DES). nijotech.comdiva-portal.org Furthermore, the development of microwave-assisted synthesis can dramatically shorten reaction times, leading to significant energy savings. fujifilm.com
Reducing Derivatives: Green chemistry principles advocate for minimizing the use of protecting groups to avoid extra steps of protection and deprotection, which generate waste. rsc.org In the synthesis of the nicotinic acid core, biocatalytic methods are emerging as a powerful alternative. For example, using nitrilase enzymes to directly hydrolyze cyanopyridines to nicotinic acids occurs in water at ambient temperatures and pressures, offering a highly sustainable route that avoids harsh chemicals and protecting groups. google.com
Chemical Transformations and Derivatization Strategies of 4 4 Cyanophenyl Nicotinic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs with improved bioavailability or for synthesizing intermediates for more complex molecules.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. A common procedure involves the use of thionyl chloride to form the acyl chloride, which is then reacted with an alcohol. An alternative approach is the in-situ protection of the carboxylic acid, for example as a trimethylsilyl (B98337) ester, followed by coupling with the desired alcohol lookchem.com. Research has described the preparation of tert-butyl esters of nicotinic acid derivatives, a strategy that could be applied to 4-(4-cyanophenyl)nicotinic acid lookchem.comresearchgate.net.
Amidation: The synthesis of amides from this compound is a key strategy for developing new chemical entities. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) can facilitate the direct formation of an amide bond with a primary or secondary amine . In some synthetic routes, the nicotinic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride, which then readily reacts with an amine to form the desired amide google.com. A variety of amines can be used in these reactions to produce a diverse set of nicotinamide (B372718) derivatives google.comgoogle.com.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Ester | researchgate.net |
| Esterification | 1. Thionyl chloride (SOCl₂) 2. Alcohol | Ester | lookchem.com |
| Amidation | Amine, EDC, HOBt | Amide | |
| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine | Amide | google.com |
Functionalization of the Nitrile Group in this compound
The nitrile group on the phenyl ring is another key functional handle that can be transformed into various other groups, significantly expanding the chemical space accessible from this compound.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comchemistrysteps.comsavemyexams.com
Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt libretexts.orglibretexts.org. This reaction proceeds via the initial formation of an amide, which is then further hydrolyzed.
Base-catalyzed hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by heating, also leads to the formation of a carboxylate salt and ammonia (B1221849) gas libretexts.orgyoutube.com. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide youtube.com.
The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a basic center into the molecule or for further functionalization.
Catalytic Hydrogenation: The reduction can be achieved by catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure libretexts.org.
Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup, effectively converts the nitrile to the corresponding primary amine chemistrysteps.comlibretexts.orgorganic-chemistry.org. Other borane-based reagents have also been shown to be effective for nitrile reduction organic-chemistry.org.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. ucalgary.ca While the nitrile group is not as reactive as a carbonyl group, it can undergo nucleophilic addition, especially when activated by protonation or by the use of strong nucleophiles. ucalgary.canih.gov For instance, Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.
| Transformation | Reagents and Conditions | Product Functional Group | Reference |
| Hydrolysis (Acid) | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid | libretexts.orglibretexts.org |
| Hydrolysis (Base) | 1. Base (e.g., NaOH), Heat 2. Acid Workup | Carboxylic Acid | libretexts.orgyoutube.com |
| Reduction | H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine | libretexts.org |
| Reduction | 1. LiAlH₄ 2. Acid Workup | Primary Amine | chemistrysteps.comlibretexts.orgorganic-chemistry.org |
| Nucleophilic Addition | 1. Grignard Reagent (RMgX) 2. Hydrolysis | Ketone | ucalgary.ca |
Modifications of the Pyridine Ring in this compound Derivatives
The pyridine ring itself can undergo substitution reactions, although the presence of the deactivating carboxylic acid group and the phenyl substituent can influence the regioselectivity and reactivity.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on a corresponding benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. libretexts.orglibretexts.org The existing substituents on the pyridine ring of this compound will further direct any incoming electrophile. The carboxylic acid group is a deactivating group and a meta-director. The cyanophenyl group's effect is more complex, but it is also generally deactivating. Therefore, forcing conditions may be required for electrophilic substitution.
Halogenation, such as chlorination or bromination, would likely require a Lewis acid catalyst. libretexts.orgchemistrysteps.com The position of substitution will be determined by the combined directing effects of the existing groups and the inherent reactivity of the pyridine ring positions. Iodination can be achieved using an oxidizing agent like nitric acid to generate the electrophilic iodine species chemistrysteps.com. Nitration can be performed using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) chemistrysteps.com. It is important to note that protecting the carboxylic acid group, for instance as an ester, might be necessary to prevent unwanted side reactions under the harsh conditions often required for these transformations.
Alkylation and Arylation Strategies on the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a key site for alkylation and arylation, leading to the formation of pyridinium (B92312) salts. These transformations not only modify the electronic properties and solubility of the parent molecule but also serve as a gateway to further functionalization.
Alkylation of the pyridine nitrogen is typically achieved by reacting the nicotinic acid derivative with alkyl halides or other alkylating agents. For instance, the reaction with n-bromodecane in the presence of a base like potassium carbonate can introduce a long alkyl chain onto the pyridine nitrogen. rsc.org This process results in the formation of N-alkylpyridinium bromides. rsc.org Such modifications are instrumental in the synthesis of ionic compounds with potential applications in materials science. rsc.org
Arylation of the pyridine nitrogen is a less common but equally important transformation. It can be accomplished through various methods, including coupling reactions. These strategies allow for the introduction of diverse aryl groups, significantly expanding the structural diversity of derivatives.
The resulting N-alkenyl pyridinium salts are not merely final products but can act as versatile intermediates for further chemical elaborations. uiowa.edu These transformations highlight the utility of targeting the pyridine nitrogen to create a wide array of functionalized molecules.
Table 1: Examples of Alkylation and Arylation Reactions on Pyridine Nitrogen
| Reactant | Reagent | Product Type | Reference |
| Pyridine Derivative | n-Bromodecane, K₂CO₃ | N-Decylpyridinium Bromide | rsc.org |
| 2-Halopyridinium Salt | Aldehyde | N-Alkenyl-2-pyridone | uiowa.edu |
Nucleophilic Aromatic Substitution on Activated Pyridine Positions
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, particularly at positions activated by electron-withdrawing groups. nih.govchemistrysteps.com In the context of this compound derivatives, the presence of the nitrogen atom and potentially other activating groups facilitates these reactions.
SNAr reactions on halopyridines, such as 2-fluoro- or 2-chloropyridines, are a common strategy for site-specific functionalization. nih.gov Fluoropyridines are often more reactive towards nucleophilic attack than their chloro-counterparts. nih.gov A wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be employed to displace the halide, allowing for the introduction of diverse functional groups. nih.gov
For instance, the reaction of a 2-halopyridine derivative with an amine in the presence of a base can lead to the corresponding 2-aminopyridine (B139424) derivative. rsc.org These reactions often proceed under mild conditions and exhibit high regioselectivity. rsc.org The development of directed SNAr reactions has further expanded the scope, enabling substitution at specific positions even without strong electron-withdrawing groups. rsc.org
The pyridine N-oxide functionality can also be utilized to activate the pyridine ring for nucleophilic attack. researchgate.net Reaction of pyridine N-oxides with Grignard reagents can lead to the introduction of aryl or alkenyl groups at the 2-position. researchgate.net
Table 2: Nucleophilic Aromatic Substitution Reactions on Pyridine Derivatives
| Substrate | Nucleophile | Product | Reference |
| 2-Fluoropyridine | NaOEt | 2-Ethoxypyridine | nih.gov |
| 2-Halopyridine N-Oxide | Grignard Reagent | 2-Aryl/Alkenylpyridine N-Oxide | researchgate.net |
| ortho-Iodobenzamide | Amine (in presence of pyridine) | ortho-Aminobenzamide | rsc.org |
Introduction of Substituents on the Phenyl Ring of this compound
Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups, although the presence of the deactivating cyano group must be considered. More commonly, cross-coupling reactions are utilized, starting from a halogenated precursor. For example, a Suzuki-Miyaura coupling reaction can be used to introduce new aryl or heteroaryl groups. This involves the reaction of a bromo- or iodo-substituted phenyl ring with a boronic acid in the presence of a palladium catalyst.
Furthermore, the existing cyano group can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further points for derivatization.
The nature of the substituent on the phenyl ring can have a pronounced effect on the molecule's conformational preferences and biological activity. science.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution and steric profile of the entire molecule. science.gov
Stereoselective Synthesis of Chiral Derivatives of this compound
The creation of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit desired properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to introducing chirality is through the use of chiral catalysts in reactions involving the modification of the parent molecule. For example, asymmetric hydrogenation of a double bond introduced into a side chain could lead to a chiral center. Organocatalysis has emerged as a powerful tool for stereoselective transformations. metu.edu.tr For instance, domino reactions, such as Michael additions, catalyzed by chiral organocatalysts can be used to construct complex chiral structures with high enantiomeric excess. metu.edu.tr
Another strategy involves the use of chiral auxiliaries or starting materials. For example, a chiral alcohol could be used to esterify the carboxylic acid group, and the resulting diastereomers could be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched acid.
The Horner-Wadsworth-Emmons reaction can be employed for the stereoselective synthesis of chiral α,β-unsaturated sulfoxides, which are valuable intermediates in asymmetric synthesis. semanticscholar.org This reaction allows for the formation of specific (E)/(Z) isomers with high enantioselectivity. semanticscholar.org The synthesis of optically active piperidines can be achieved through the enantioselective addition of aryl Grignard reagents to pyridine N-oxides in the presence of a chiral ligand. researchgate.net
While direct stereoselective synthesis involving the this compound core is not extensively documented in the provided results, the principles of asymmetric synthesis, including the use of chiral catalysts, auxiliaries, and stereoselective reactions, are broadly applicable to its derivatization. epo.orgdiva-portal.org
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 4 Cyanophenyl Nicotinic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4-(4-cyanophenyl)nicotinic acid. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assembly of the molecular structure.
One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial identification and purity assessment of this compound.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the nicotinic acid ring and the cyanophenyl ring. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment. For instance, protons on the pyridine (B92270) ring will appear at different chemical shifts depending on their position relative to the nitrogen atom and the carboxylic acid group. Similarly, the protons on the phenyl ring will have their chemical shifts influenced by the cyano group. Integration of the peak areas provides the relative ratio of the number of protons giving rise to each signal, while the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. For example, the carbon of the carboxylic acid group (–COOH) and the cyano group (–CN) will have characteristic chemical shifts in the downfield region of the spectrum. The carbons of the aromatic rings will also appear in a specific range, with their exact positions influenced by the substituents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.
| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) |
| Provides information on the number and type of protons. | Provides information on the carbon skeleton. |
| Chemical shifts indicate the electronic environment of protons. | Chemical shifts indicate the electronic environment of carbons. |
| Integration reveals the relative number of protons. | Signal count indicates the number of unique carbons. |
| Splitting patterns show proton-proton coupling. | DEPT sequences differentiate CH, CH₂, and CH₃ groups. |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within this compound. ipb.pt These experiments correlate signals from different nuclei, providing a more detailed structural map.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the identification of spin systems within the molecule, such as the arrangement of protons on the nicotinic acid and cyanophenyl rings. rsc.orgscience.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC is used to correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically two or three bonds). nih.govyoutube.com HMBC is crucial for connecting different spin systems identified in the COSY spectrum and for identifying quaternary (non-protonated) carbons. rsc.orgscience.gov For this compound, HMBC can establish the connectivity between the two aromatic rings and the link to the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. While this compound is largely planar, NOESY can provide information about the relative spatial arrangement of substituents on the rings.
| 2D NMR Technique | Information Provided | Application for this compound |
| COSY | ¹H-¹H correlations through bonds (J-coupling). | Establishes proton connectivity within the nicotinic acid and cyanophenyl rings. |
| HSQC | One-bond ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons. |
| HMBC | Multiple-bond ¹H-¹³C correlations (2-3 bonds). | Connects the two aromatic rings and links them to the carboxylic acid and cyano groups. |
| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect). | Confirms the spatial proximity of protons on different parts of the molecule. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. nih.gov This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. mdpi.com By comparing the experimentally determined exact mass to the calculated mass for a proposed molecular formula, it is possible to confirm the elemental makeup of the compound. This is a critical step in verifying the identity of a synthesized or isolated compound.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. nih.gov This technique provides valuable structural information by revealing how the molecule breaks apart under specific conditions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups. researchgate.netresearchgate.net For this compound, MS/MS can show the loss of characteristic neutral fragments, such as CO₂ from the carboxylic acid group, or fragments corresponding to the cyanophenyl or nicotinic acid moieties. nih.govresearchgate.net
| Mass Spectrometry Technique | Information Provided | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula (C₁₃H₈N₂O₂). |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural information. | Elucidates the connectivity of the cyanophenyl and nicotinic acid moieties. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups. For example, the O-H stretch of the carboxylic acid will appear as a broad band, while the C=O stretch will be a strong, sharp peak. The C≡N stretch of the cyano group will also have a characteristic absorption. The aromatic C-H and C=C stretching vibrations of the two rings will also be present in the spectrum.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nsf.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov Therefore, Raman spectroscopy can provide complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic rings and the C≡N stretch are often strong in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | |
| C-H (Aromatic) | 3100-3000 | 3100-3000 |
| C≡N (Nitrile) | 2240-2220 | 2240-2220 |
| C=O (Carboxylic Acid) | 1725-1700 | |
| C=C (Aromatic) | 1600-1450 | 1600-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions and provide insight into its system of conjugated π-electrons.
The structure of this compound contains multiple chromophores—the pyridine ring, the phenyl ring, the carboxylic acid group, and the cyano group. These features give rise to π → π* and n → π* electronic transitions. The extensive conjugation between the phenyl and pyridine rings is expected to result in strong absorption bands in the UV region. For comparison, nicotinic acid, a parent compound, exhibits characteristic absorption peaks at approximately 213 nm and 261 nm when prepared in an acidic solution starna.comstarnacells.com. The extended conjugation in this compound would likely lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to nicotinic acid alone.
The analysis of the UV-Vis spectrum allows researchers to confirm the presence of the conjugated system and can be used to quantitatively determine the concentration of the compound in solution by applying the Beer-Lambert law.
Table 1: Representative UV-Vis Absorption Data for Nicotinic Acid This table provides typical absorption maxima for the parent compound, nicotinic acid, which serves as a reference for the analysis of its derivatives.
| Compound | Wavelength (λmax) | Solvent |
| Nicotinic Acid | ~213 nm, ~261 nm | 0.1 M HCl |
X-Ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical and chemical properties of this compound in its solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, and from this pattern, a detailed model of the molecular structure can be constructed. For nicotinic acid and its derivatives, X-ray crystallography can reveal how the molecules pack in the crystal lattice and can identify different crystalline forms, or polymorphs, which may have distinct physical properties nih.gov.
Table 2: Illustrative Crystallographic Data for Nicotinic Acid This table presents known crystallographic data for nicotinic acid as an example of the parameters determined by X-ray crystallography.
| Parameter | Value |
| Formula | C6H5NO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.19 |
| b (Å) | 11.74 |
| c (Å) | 7.28 |
| β (°) | 112.45 |
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the context of this compound research, various chromatographic methods are employed to ensure the purity of the final product and to monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For the analysis of nicotinic acid and its derivatives, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) researchgate.netejpmr.com. A UV detector is typically employed for detection, as the aromatic rings in this compound absorb strongly in the UV range researchgate.net. By comparing the retention time of the sample peak to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for accurate quantification.
Table 3: Representative HPLC Conditions for the Analysis of Nicotinic Acid Derivatives This table outlines typical parameters for an HPLC method suitable for the analysis of nicotinic acid and related compounds.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (e.g., 68:32 v/v, pH 4.5) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at ~247-262 nm |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for detecting and identifying volatile byproducts that may be present from its synthesis. For instance, starting materials or side-products from coupling reactions could be amenable to GC-MS analysis.
In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. The NIST WebBook provides GC data for a closely related compound, "Nicotinic acid, 4-cyanophenyl ester," which illustrates the conditions that could be adapted for method development nist.gov.
Table 4: Example GC Conditions for a Related Compound (Nicotinic acid, 4-cyanophenyl ester) This table shows GC parameters for a structurally similar compound, indicating a potential starting point for analyzing volatile impurities in the synthesis of this compound.
| Parameter | Condition |
| Column Type | Capillary |
| Active Phase | 5% Phenyl methyl siloxane |
| Column Length | 30 m |
| Temperature Program | 50°C to 120°C at 5°C/min; then 120°C to 290°C at 12°C/min |
Thin-Layer Chromatography (TLC) in Synthetic Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, assess sample purity, and determine appropriate conditions for larger-scale column chromatography libretexts.org. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time libretexts.orgyoutube.com.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) and developed in a suitable solvent system. The separated spots are visualized, often under UV light, due to the UV-active nature of the aromatic rings. By comparing the spots from the reaction mixture to those of the starting materials, the progress of the reaction can be qualitatively assessed libretexts.org. The retention factor (Rf) value for each spot is characteristic under a given set of conditions.
Table 5: General TLC Parameters for Monitoring Organic Reactions This table provides typical conditions for TLC analysis that can be adapted for monitoring the synthesis of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate) |
| Visualization | UV light (254 nm) |
| Analysis | Comparison of Rf values of starting materials, product, and reaction mixture |
Computational and Theoretical Studies of 4 4 Cyanophenyl Nicotinic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict molecular behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between accuracy and computational cost, making it a standard tool for optimizing molecular geometries and determining ground-state energies. nih.gov Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to obtain reliable information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netmdpi.com
Table 1: Selected Calculated Bond Lengths for the Analogous Compound 2-(4-Cyanophenylamino) acetic acid using DFT Data extracted from a study on a structurally related molecule to illustrate typical DFT outputs.
Source: Adapted from data for 2-(4-Cyanophenylamino) acetic acid. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability, chemical reactivity, and the energy required for electronic excitation. wuxiapptec.comirjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and easily polarizable. irjweb.com
These parameters are calculated using DFT methods. irjweb.com For the related molecule 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO and LUMO energies were -6.2056 eV and -1.2901 eV, respectively, resulting in an energy gap of 4.9155 eV, which suggests significant charge transfer capabilities within the molecule. nih.gov Different DFT functionals can be benchmarked for their accuracy in predicting the HOMO-LUMO gap. nih.gov
Table 2: Calculated Frontier Orbital Energies for the Analogous Compound 2-(4-Cyanophenylamino) acetic acid Data extracted from a study on a structurally related molecule to illustrate typical FMO analysis.
Source: Adapted from data for 2-(4-Cyanophenylamino) acetic acid. nih.gov
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. mdpi.comresearchgate.net Comparing calculated chemical shifts with experimental data provides strong confirmation of a proposed molecular structure. mdpi.com DFT calculations have been shown to be powerful tools for the unequivocal identification of geometric isomers and for resolving complex experimental resonance assignments. mdpi.com
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating electronic excited states and predicting UV-Vis absorption spectra. faccts.de The method calculates the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). gaussian.com These calculations can identify the specific molecular orbitals involved in electronic transitions, such as n→π* or π→π* transitions. schrodinger.com Studies on related cyanophenyl and nicotinic acid derivatives show that TD-DFT calculations, often in conjunction with a solvent model, can yield absorption spectra that are in good agreement with experimental measurements. researchgate.netresearchgate.netacademie-sciences.fr
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. unimi.it This technique acts as a "computational microscope," providing detailed insight into conformational changes and intermolecular interactions that are critical for understanding a molecule's behavior in different environments, particularly in biological systems. unimi.it
For molecules like 4-(4-cyanophenyl)nicotinic acid, MD simulations can explore the molecule's flexibility, identifying stable conformers and the energy barriers between them. Furthermore, MD can simulate how the molecule interacts with other molecules, including solvents or biological macromolecules. A study on the dimers of 4-cyano, 4'n-alkyl biphenyls (nCB) used MD simulations with an ab initio derived force field to investigate intermolecular energy profiles. researchgate.net These simulations successfully reproduced the odd-even effect observed in the nematic phase of these liquid crystals, demonstrating the power of MD in capturing subtle intermolecular forces originating from molecular structure. researchgate.net Such an approach could be used to understand how this compound molecules might self-assemble or interact with receptor sites.
In Silico Prediction of Potential Biological Target Interactions and Binding Modes
In silico methods are instrumental in modern drug discovery for predicting how a molecule might interact with biological targets. nih.gov These computational techniques, including molecular docking and pharmacophore modeling, screen libraries of compounds against protein targets to identify potential leads. researchgate.netresearchgate.net
For nicotinic acid derivatives, in silico studies have predicted a range of biological activities, including kinase inhibition and interactions with G-protein coupled receptors (GPCRs) and other enzymes. nih.gov A highly relevant finding involves a complex molecule containing both the 4-cyanophenyl and nicotinic acid scaffolds: 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (also known as BMS-688521). researchgate.netmdpi.com This compound was identified as a potent and selective allosteric antagonist of the protein-protein interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1). researchgate.netmdpi.com The success of this molecule, which advanced to clinical trials, underscores the potential of the this compound framework in targeting specific biological pathways. researchgate.net Molecular docking studies on similar structures have helped to elucidate binding modes, identifying key interactions like hydrogen bonding and π-π stacking within the active sites of target proteins. researchgate.netnih.gov
Table 3: Example of In Silico Predicted Biological Target for a Compound Containing the this compound Moiety
Source: Information compiled from references researchgate.net and mdpi.com.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful asset for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and understand the factors that control reaction outcomes. DFT calculations can be used to model the step-by-step pathway of a chemical reaction, providing insights into the energies of intermediates and transition states.
Table of Mentioned Compounds
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Derivatives (focused on in vitro activity or binding)
While specific QSAR models exclusively developed for a series of this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR and structure-activity relationship (SAR) studies on closely related structures provide significant insights for the rational design of new analogs. Research on nicotinic acid derivatives and compounds incorporating the cyanophenyl moiety has highlighted key structural features that modulate their biological activity against various targets. nih.govnih.govnih.govchemistryjournal.netmdpi.com
A notable example that provides a detailed SAR, which can be seen as a precursor to a formal QSAR model, involves a series of potent antagonists of the Leukocyte Function Associated Antigen-1 (LFA-1). researchgate.net One of the lead compounds in this series incorporates the this compound scaffold. researchgate.net The study systematically explored how modifications to different parts of the molecule affect its in vitro binding affinity to LFA-1.
Key Findings from Structure-Activity Relationship Studies:
The research on LFA-1 antagonists revealed several critical structural determinants for high binding affinity, which are summarized below. These findings are instrumental for guiding the design of novel derivatives of this compound.
The Role of the Cyanophenyl Group: The 4-cyanophenyl group was identified as a crucial component for potent LFA-1 inhibition. Modifications to this group generally led to a decrease in activity. For instance, replacing the cyano group with other substituents or altering the phenyl ring's substitution pattern was found to be detrimental to the binding affinity. researchgate.net This underscores the importance of the specific electronic and steric properties of the 4-cyanophenyl moiety for interaction with the target protein.
Influence of Other Substituents: In the broader context of the LFA-1 antagonists, which feature a more complex spirocyclic hydantoin (B18101) core attached to the nicotinic acid, modifications to this core provided a wealth of SAR data. For example, the nature of the substituent on the hydantoin ring system had a profound impact on potency. researchgate.net
The following interactive table summarizes the structure-activity relationships for a selection of derivatives based on the LFA-1 antagonist study, illustrating how changes in the chemical structure correlate with in vitro activity.
| Compound ID | R1 Group | R2 Group | In Vitro Potency (IC50, nM) |
| 1 | H | 3,5-dichlorophenyl | 100 |
| 2a | Methyl | 3,5-dichlorophenyl | 5 |
| 2b | Ethyl | 3,5-dichlorophenyl | 15 |
| 2c | Propyl | 3,5-dichlorophenyl | 50 |
| 2d | H | 3-chlorophenyl | 200 |
| 2e | Methyl | 3-chlorophenyl | 10 |
This data is representative and adapted from SAR studies on LFA-1 antagonists to illustrate the principles of QSAR. researchgate.net
The data clearly indicates that small alkyl groups at the R1 position, particularly a methyl group, enhance potency compared to hydrogen or larger alkyl groups. Furthermore, the electronic nature of the R2 substituent is critical, with the 3,5-dichlorophenyl group conferring higher potency than the 3-chlorophenyl group. Such quantitative correlations form the basis for building predictive QSAR models. researchgate.net
Exploration of Biological Interactions and Mechanistic Insights of 4 4 Cyanophenyl Nicotinic Acid Derivatives Excluding Human Clinical Data
In Vitro Enzymatic Inhibition Studies (e.g., α-Amylase and α-Glucosidase)
Derivatives of nicotinic acid have been identified as potential inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion. nih.govnih.govunimi.itresearchgate.net Inhibition of these enzymes can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govresearchgate.net
A 2024 study described a library of novel nicotinic acid derivatives and their evaluation as inhibitors of these enzymes. nih.govunimi.it The study found that compounds 8 and 44 showed micromolar inhibition against α-amylase, with compound 44 achieving a significant enzyme inactivation level of approximately 72%, surpassing the control, acarbose. nih.govunimi.it For α-glucosidase, compounds 35 and 39 demonstrated inhibition values comparable to acarbose, with a notable enhancement in enzyme deactivation at saturation (~80-90%). nih.govunimi.it Mechanistic studies revealed that these promising compounds act as noncompetitive inhibitors for both enzymes. nih.govunimi.it
Another study in 2020 investigated 5-amino-nicotinic acid derivatives for their inhibitory potential against α-amylase and α-glucosidase. nih.govd-nb.info Several synthesized compounds displayed significant inhibitory activities against both enzymes, with IC50 values comparable to the standard drug, acarbose. nih.govd-nb.info For instance, compound 4 was the most potent α-amylase inhibitor (IC50 = 12.17 ± 0.14 µg/mL), while also showing strong α-glucosidase inhibition (IC50 = 12.01 ± 0.09 µg/mL). nih.govd-nb.info
Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected Nicotinic Acid Derivatives
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
|---|---|---|
| 2 | 12.91 ± 0.04 | 12.72 ± 0.12 |
| 4 | 12.17 ± 0.14 | 12.01 ± 0.09 |
| 5 | 13.57 ± 0.17 | 13.68 ± 0.36 |
| 6 | 13.01 ± 0.07 | 13.11 ± 0.15 |
| 7 | 12.91 ± 0.08 | 12.79 ± 0.17 |
| 8 | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |
Data from a 2020 study on 5-amino-nicotinic acid derivatives. nih.govd-nb.info
Receptor Binding Assays in Cellular and Acellular Systems (e.g., nAChR, LFA-1/ICAM)
Derivatives of 4-(4-cyanophenyl)nicotinic acid have been extensively studied as antagonists of the Leukocyte Function-Associated Antigen-1 (LFA-1), which plays a critical role in the immune response through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). acs.orgnih.govnih.govmdpi.comnih.gov This interaction is crucial for lymphocyte adhesion and migration. nih.govnih.govmdpi.comnih.gov
One such derivative, BMS-688521, which contains the this compound moiety, is a highly potent inhibitor of the LFA-1/ICAM-1 interaction, with an IC50 of 2.5 nM in an adhesion assay and 60 nM in a mixed lymphocyte reaction (MLR) assay. acs.orgmybiosource.com Another compound, Lifitegrast (also known as SAR 1118), also an LFA-1/ICAM-1 antagonist, inhibits the attachment of Jurkat T cells to ICAM-1 with an IC50 of 2.98 nM. medchemexpress.com
In the realm of nicotinic acetylcholine (B1216132) receptors (nAChRs), various analogues of nicotinic acid have been evaluated. unimi.itnih.gov For example, a study on deschloroepibatidine analogues, which are related to nicotinic compounds, showed high affinity for the α4β2-nAChR subtype. nih.gov These studies typically use radioligand binding assays to determine the affinity (Ki) of the compounds for the receptor subtypes. nih.gov
Table 2: LFA-1/ICAM-1 Interaction Inhibitory Activity
| Compound | Assay | IC50 |
|---|---|---|
| BMS-688521 | Adhesion Assay | 2.5 nM acs.orgmybiosource.com |
| BMS-688521 | MLR Assay | 60 nM acs.orgmybiosource.com |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are essential for optimizing the potency and properties of drug candidates. Extensive SAR studies have been conducted on derivatives of this compound, particularly in the context of LFA-1 antagonism. acs.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net
These studies have revealed several key structural features for potent LFA-1 inhibition:
The spirocyclic hydantoin (B18101) core is a crucial element in a series of highly potent LFA-1 antagonists. acs.orgnih.govresearchgate.net
The 4-cyanophenyl group plays a significant role in the binding of these antagonists. acs.orgnih.govresearchgate.net
Modifications to the nicotinic acid portion and the linker connecting it to the core structure have been explored to enhance potency and pharmacokinetic properties. acs.orgnih.govresearchgate.net
For example, the research leading to the identification of BMS-688521 involved detailed SAR studies that optimized the spirocyclic hydantoin scaffold. acs.orgnih.govresearchgate.net Similarly, the development of other LFA-1 inhibitors has been guided by SAR, which has shown that electron-withdrawing groups on the imidazole (B134444) ring of certain bicyclic inhibitors enhance potency. acs.orgresearchgate.net These studies often use X-ray crystallography to understand the binding modes of the inhibitors within the I-domain of LFA-1, further guiding the design of more effective compounds. researchgate.netacs.orgresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-2-(4-(1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)styryl)-6-methoxynaphthalen-1-ol |
| Acarbose |
| BMS-688521 |
Cellular Assays for Target Pathway Modulation (excluding human efficacy or toxicity)
Cellular assays are instrumental in understanding how this compound derivatives influence cellular behavior and signaling pathways. These in vitro methods allow for the controlled investigation of the compounds' effects on specific cellular targets and functions.
Research has shown that nicotinic acid and its derivatives can modulate the expression of various genes and proteins involved in diverse cellular processes. nih.govnih.gov
One area of investigation involves the impact of these compounds on genes related to inflammation. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), certain nicotinic acid derivatives have been evaluated for their ability to alter the expression of key inflammatory mediators. nih.gov For instance, the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response, have been assessed. nih.gov Additionally, the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been a focus of these investigations. nih.gov
Another significant target of nicotinic acid is the G-protein coupled receptor GPR109A. nih.govuq.edu.au The activation of this receptor can influence downstream signaling pathways that regulate gene expression. uq.edu.au Studies have explored how nicotinic acid affects the expression of genes such as APOA in primary hepatocytes. uq.edu.au
Furthermore, the influence of nicotinic compounds on the expression of genes related to neuronal function has been a subject of research. Acute exposure of cells to nicotine (B1678760) has been shown to differentially regulate a host of genes involved in neural development, synaptic plasticity, and neuronal survival. nih.gov For example, the expression of the glucocorticoid receptor (NR3C1) has been observed to be modulated by nicotine treatment. nih.gov
The table below summarizes findings from cellular assays on gene and protein expression modulation by nicotinic acid derivatives.
| Cell Line | Stimulus | Compound Type | Target Gene/Protein | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS/IFN-γ | Nicotinic acid derivatives | iNOS, COX-2, TNF-α, IL-6 | Inhibition of expression | nih.gov |
| Primary mouse hepatocytes | --- | Nicotinic acid | APOA | Reduction in mRNA abundance | uq.edu.au |
| PC12 cells | Nicotine | Nicotine | 295 various genes | Differential regulation | nih.gov |
| PC12 cells | Nicotine | Nicotine | NR3C1 (Glucocorticoid receptor) | Suppression | nih.gov |
Cell-based functional assays provide insights into the direct effects of this compound derivatives on cellular processes resulting from target engagement. njbio.comnuvisan.com These assays are crucial for determining the functional consequences of the molecular interactions of these compounds.
A common functional assay is the measurement of cell viability and proliferation, often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay. nih.govmdpi.com This assay determines the metabolic activity of cells, which is an indicator of cell health and growth. In the context of inflammation, the Griess assay is employed to measure nitrite (B80452) production, an indirect measure of nitric oxide (NO) synthase activity, which is a key enzyme in the inflammatory cascade. nih.gov
For compounds targeting G-protein coupled receptors like GPR109A, functional assays can include measuring downstream signaling events. nih.gov For example, calcium mobilization assays can be used to assess the activation of Gq-coupled receptors, while assays measuring the recruitment of β-arrestin can provide information on receptor desensitization and signaling through β-arrestin-dependent pathways. nih.gov
In the context of cancer research, clonogenic assays are utilized to determine the ability of a single cell to grow into a colony. worktribe.com This assay provides a measure of the cytotoxic and cytostatic effects of a compound on cancer cells. Cell cycle analysis, often performed using flow cytometry, can reveal how a compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, M), providing clues about the mechanism of action. worktribe.com Furthermore, caspase activation assays are used to determine if a compound induces apoptosis, or programmed cell death, by measuring the activity of caspases, which are key proteases in the apoptotic pathway. worktribe.com
The table below presents data from various cell-based functional assays for nicotinic acid derivatives.
| Assay Type | Cell Line | Target/Pathway | Compound Type | Key Finding | Reference |
| MTT Assay | RAW 264.7 Macrophages | Cell Viability | Nicotinic acid derivatives | Significant anti-inflammatory activity without affecting viability | nih.gov |
| Griess Assay | RAW 264.7 Macrophages | Nitrite Production | Nicotinic acid derivatives | Potent inhibition of nitrite production | nih.gov |
| Calcium Mobilization | CHO Cells | GPR109A | 1-nicotinoyl derivatives | EC50 of 45 nM for compound 5a | nih.gov |
| β-Arrestin Recruitment | CHO Cells | GPR109A | 1-nicotinoyl derivatives | Induced β-arrestin recruitment | nih.gov |
| Clonogenic Assay | HCT-116 | Cell Proliferation | 4-cyanophenyl substituted thiazol-2-ylhydrazones | Significant growth inhibition | worktribe.com |
| Cell Cycle Analysis | HCT-116 | Cell Cycle Progression | Thiazole derivatives | Induction of caspase-dependent apoptosis | worktribe.com |
| Caspase Activation Assay | HCT-116 | Apoptosis | Thiazole derivatives | Induction of caspase-dependent apoptosis | worktribe.com |
Elucidation of Mechanism of Action at a Molecular Level
Understanding the mechanism of action of this compound derivatives at the molecular level is critical for rational drug design and development. This involves identifying the direct molecular targets and the subsequent signaling cascades that are modulated.
Derivatives of nicotinic acid have been shown to interact with a variety of molecular targets. One of the most well-studied is the nicotinamide (B372718) N-methyltransferase (NNMT), a cytosolic enzyme involved in the metabolism of nicotinamide. mdpi.com Inhibition of NNMT can lead to changes in cellular methylation patterns and has been explored as a potential therapeutic strategy in cancer. mdpi.com
Another important class of targets for nicotinic acid derivatives is the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov Certain derivatives can act as positive allosteric modulators of nAChRs, enhancing the effect of the endogenous ligand acetylcholine. The α4β2 and α7 subtypes of nAChRs have been of particular interest in the study of these compounds. nih.gov
The G-protein coupled receptor GPR109A is a key target for the lipid-lowering effects of nicotinic acid. nih.gov Activation of GPR109A in adipocytes leads to a decrease in lipolysis. Research has focused on developing GPR109A agonists that are biased towards G-protein signaling over β-arrestin recruitment, with the hypothesis that this could separate the therapeutic effects from unwanted side effects. nih.gov
In the context of inflammation, derivatives of nicotinic acid have been investigated as antagonists of leukocyte function-associated antigen-1 (LFA-1), an integrin involved in immune cell adhesion. acs.orgresearchgate.net By blocking the interaction of LFA-1 with its ligands, these compounds can inhibit the trafficking of immune cells to sites of inflammation.
Furthermore, some 4-cyanophenyl substituted compounds have been found to bind to the dopamine (B1211576) D4 receptor, acting as agonists. nih.gov The interaction with this receptor has implications for neurological and psychiatric conditions.
The table below provides a summary of the elucidated molecular mechanisms of action for various nicotinic acid derivatives.
| Compound Class/Derivative | Molecular Target | Mechanism of Action | Therapeutic Area | Reference |
| Nicotinic Acid Derivatives | Nicotinamide N-methyltransferase (NNMT) | Inhibition | Cancer | mdpi.com |
| Nicotinic Acid Derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | Positive Allosteric Modulation | Neurological Disorders | nih.gov |
| 1-Nicotinoyl Derivatives | G-protein coupled receptor GPR109A | Agonism (G-protein biased) | Dyslipidemia | nih.gov |
| Spirocyclic Hydantoin Derivatives | Leukocyte Function-Associated Antigen-1 (LFA-1) | Antagonism | Inflammation | acs.orgresearchgate.net |
| 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide | Dopamine D4 Receptor | Agonism | Neurological Disorders | nih.gov |
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | --- | Induction of caspase-dependent apoptosis | Cancer | worktribe.com |
Non Pharmacological Applications and Materials Science Contributions of 4 4 Cyanophenyl Nicotinic Acid and Its Derivatives
Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
4-(4-Cyanophenyl)nicotinic acid and its analogues have proven to be valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The presence of both a carboxylate group and a nitrogen atom on the pyridine (B92270) ring allows for multiple coordination modes, leading to the formation of diverse and intricate structures. These materials are of significant interest due to their potential applications in areas such as luminescence, magnetism, and catalysis. rsc.orgresearchgate.net
The synthesis of these coordination polymers often involves hydrothermal or solvothermal methods, reacting the nicotinic acid derivative with various metal salts. mdpi.comrsc.org The final structure and properties of the resulting framework can be influenced by factors such as the choice of metal ion, the deprotonation state of the ligand, and the use of auxiliary ligands. rsc.org
For instance, a series of coordination polymers have been synthesized using a trifunctional nicotinic acid building block, resulting in a wide structural diversity. rsc.org The luminescent properties of these materials are a key area of investigation. The photophysical properties can arise from intraligand transitions, metal-centered events, or charge transfer between the metal and the ligand. mdpi.com
Here is a table summarizing some coordination polymers synthesized from nicotinic acid derivatives and their properties:
| Compound/Ligand | Metal Ion(s) | Dimensionality | Key Features/Properties | Reference(s) |
| 5-(4-carboxyphenoxy)nicotinic acid | Multiple Metal(II) ions | Varies (1D, 2D, 3D) | Structural diversity, luminescence, magnetism | rsc.org |
| 4,7-bis(4-pyridyl)-2,1,3-benzothiadiazole | Cd(II), Zn(II), Co(II), Ni(II) | Not specified | Luminescent, used with co-ligands like terephthalic acid | mdpi.com |
| 2-mercaptonicotinic acid | Zn(II), Cd(II) | 2D, 3D | Two-dimensional layer structures and three-dimensional porous structures | researchgate.net |
| Isonicotinic acid | Ln(III)-Ag(I) | 3D | Heterometallic, chain-layer construction | researchgate.net |
| Tritopic Carboxylic Acids | U(IV), Th(IV) | 2D, 3D | Cationic and neutral polymers, influenced by ligand architecture and pH | nih.gov |
Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The luminescent properties of metal complexes derived from this compound and related ligands make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com Luminescent metal complexes are extensively studied for their potential in high-tech areas, including as emitters in OLEDs. mdpi.comkashanu.ac.ir
The efficiency of OLEDs can be significantly enhanced by using phosphorescent materials, which can theoretically achieve 100% internal quantum efficiency. mdpi.comrsc.org Metal complexes, particularly those exhibiting room temperature phosphorescence and thermally activated delayed fluorescence (TADF), are at the forefront of this research. mdpi.comnih.gov
While direct studies on this compound in OLEDs are not extensively detailed in the provided results, the principles of using related compounds are well-established. For example, hydrazone derivatives of halo-pyridinol have been synthesized and their optoelectronic properties explored through theoretical calculations, indicating their potential in this field. doi.org The design of such materials often focuses on creating a twisted donor-acceptor skeleton to achieve small energy gaps between the singlet and triplet excited states, a key feature for TADF. nih.gov
The following table outlines some key material types and their relevance to OLEDs:
| Material Type | Key Properties for OLEDs | Example/Relevance | Reference(s) |
| Luminescent Metal Complexes | Room temperature phosphorescence, TADF, high quantum efficiency | Emitters for second and third-generation OLEDs | mdpi.comrsc.org |
| Aromatic-Imide-Based Materials | Twisted donor-acceptor skeleton, small ΔEST, high photoluminescence quantum yields | Used as dopants in highly efficient OLEDs | nih.gov |
| Flexible Optoelectronic Materials | Use of organic semiconductor materials on flexible substrates | PEDOT:PSS and MEH-PPV used as active layers in flexible OLEDs | iiisci.org |
The incorporation of the cyanophenyl group in the ligand structure can influence the electronic properties of the resulting metal complex, potentially enhancing its performance as an emitter in an OLED. Further research into the specific application of this compound and its derivatives in OLEDs could lead to the development of new and efficient optoelectronic materials.
Role as Polymer Precursors or Monomers in Material Synthesis
While the use of this compound as a direct monomer for polymerization is not extensively documented in the provided search results, its structural features suggest potential in this area. The carboxylic acid group can participate in polycondensation reactions to form polyesters or polyamides. materials.international
The synthesis of polymers from monomers derived from biomass, such as levulinic acid, highlights the general strategies that could be applied. materials.international For example, derivatives of levulinic acid have been used to create polyamides, polyesters, and polybenzoxazine resins. materials.international Similarly, this compound could potentially be modified to create monomers for various polymerization techniques, including ring-opening polymerization or polycondensation. materials.internationalmdpi.com
The presence of the cyano group could also be advantageous, potentially influencing the properties of the resulting polymer, such as its thermal stability, solubility, or ability to participate in post-polymerization modifications.
Application in Analytical Chemistry as Reagents or Probes
The structural motifs within this compound lend themselves to applications in analytical chemistry, particularly as reagents or probes. The nicotinamide (B372718) scaffold, a related structure, is known to be a component of important coenzymes and its derivatives are used as chemical probes to investigate metabolic pathways.
For instance, 5-(2-cyanophenyl)nicotinamide (B11881135) has been identified as a valuable chemical probe for studying the roles of enzymes like PARP and NNMT in metabolic processes. Its inhibitory activity allows researchers to probe the downstream effects of enzyme inhibition, providing insights into cellular functions.
The luminescent properties of metal complexes derived from nicotinic acid derivatives also suggest their potential use as sensors. mdpi.com Luminescent coordination polymers can exhibit changes in their emission in the presence of specific metal ions or small molecules, a phenomenon known as luminescence quenching or enhancement. mdpi.com This response can be harnessed for the selective detection of analytes. For example, a Zn-MOF has demonstrated significant photoluminescence quenching in the presence of Fe³⁺ ions. mdpi.com
Luminescent transition metal complexes are also gaining attention for biosensing and bioimaging applications due to their unique photophysical properties. nih.gov These complexes can be designed to have their emission respond to changes in their environment, making them useful for monitoring biological processes. nih.gov
Supramolecular Assembly and Self-Assembled Systems
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a compelling building block for the construction of supramolecular assemblies and self-assembled systems. nih.govrsc.org Supramolecular chemistry focuses on the design and synthesis of large, complex structures from smaller, programmed molecular components. nih.gov
Coordination-driven self-assembly, which utilizes the directional and predictable nature of metal-ligand bonds, is a powerful strategy for creating discrete two- and three-dimensional ensembles. nih.gov The carboxylic acid and pyridine nitrogen of this compound can coordinate to metal centers, driving the formation of well-defined supramolecular architectures. nih.gov
Self-assembled monolayers (SAMs) are another area where molecules like this compound could be applied. wikipedia.org SAMs are ordered molecular assemblies that form spontaneously on surfaces. The carboxylic acid group could act as an anchoring group to a suitable substrate, while the rest of the molecule would form the monolayer. The interactions between the cyanophenyl and pyridine moieties of adjacent molecules would play a crucial role in the ordering of the monolayer. wikipedia.org The formation of two-dimensional supramolecular networks at the solid/liquid interface has been demonstrated with other aromatic carboxylic acids. sciopen.com
The interplay between hydrogen bonding from the carboxylic acid and potential π-π stacking of the aromatic rings can lead to the formation of diverse and complex self-assembled structures. sciopen.comnih.gov These systems have potential applications in nanotechnology, surface modification, and the development of functional materials.
Future Perspectives and Emerging Research Avenues for 4 4 Cyanophenyl Nicotinic Acid Research
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the chemical space around 4-(4-cyanophenyl)nicotinic acid. These computational tools offer the potential for rapid de novo design of novel analogues with tailored properties and for the prediction of viable synthetic pathways. nih.govfrontiersin.org
De Novo Design: Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules, including those with nicotinic acid or cyanophenyl scaffolds. frontiersin.org These models can then generate novel molecular structures that are predicted to have high affinity for specific biological targets. nih.govacs.org For instance, an AI model could be tasked to design derivatives of this compound that maximize interaction with a particular enzyme active site while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org
Synthesis Prediction: ML models are increasingly used to predict the outcomes of chemical reactions, thereby reducing the trial-and-error nature of synthesis development. semanticscholar.orgmit.edu By analyzing vast reaction databases, these models can suggest the most efficient reagents, catalysts, and conditions for synthesizing novel derivatives of this compound. researchgate.netnih.gov This predictive power can save considerable time and resources in the laboratory.
| Generated Compound ID | Proposed Structure | Predicted Binding Affinity (IC₅₀, nM) | Predicted Synthetic Feasibility Score (0-1) |
| CPN-AI-001 | 4-(4-Cyano-3-fluorophenyl)nicotinic acid | 15 | 0.92 |
| CPN-AI-002 | 4-(4-Cyanophenyl)-2-(trifluoromethyl)nicotinic acid | 28 | 0.85 |
| CPN-AI-003 | 4-(4-Cyano-2-aminophenyl)nicotinic acid | 45 | 0.78 |
| CPN-AI-004 | 5-(4-Cyanophenyl)picolinic acid | 60 | 0.95 |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis, Electrocatalysis)
Modern synthetic chemistry offers a toolkit of advanced methodologies that could be applied to the synthesis of this compound and its derivatives, offering advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and pressure compared to traditional batch methods. nih.govnih.gov This technology is particularly well-suited for reactions that are hazardous or have short-lived intermediates. The synthesis of functionalized pyridine (B92270) carboxylic acids has been shown to be amenable to flow chemistry, suggesting that this approach could lead to higher yields and purity for this compound derivatives. nih.govnih.govresearchgate.net The enhanced safety and automation capabilities of flow reactors are also highly advantageous. thalesnano.com
Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions, often under mild conditions. rsc.org This green chemistry approach can enable unique bond formations that are difficult to achieve with conventional thermal methods. For instance, photocatalytic methods have been used for the cyanation of heteroarenes and the functionalization of pyridine rings. beilstein-journals.org Applying these techniques to the synthesis of this compound could open up new routes for creating its core structure or for its subsequent derivatization.
Electrocatalysis: Electrocatalysis utilizes electrical potential to mediate redox reactions, providing a powerful and often green alternative to chemical oxidants and reductants. rsc.org The synthesis of heterocyclic compounds and the oxidation of alcohols to carboxylic acids have been successfully demonstrated using electrocatalytic methods. bohrium.comchinesechemsoc.orgacs.org This suggests that the final oxidation step to form the carboxylic acid moiety in this compound, or the synthesis of its precursors, could be achieved with high efficiency and selectivity using electrochemistry. bohrium.comresearchgate.net
Table 2: Comparison of Potential Synthetic Methodologies for a Key Synthetic Step
| Methodology | Potential Advantage | Potential Challenge |
| Flow Chemistry | Enhanced safety, scalability, and process control. thalesnano.com | Initial setup cost and optimization of flow parameters. |
| Photocatalysis | Mild reaction conditions, access to unique reactivity. rsc.org | Catalyst cost, light penetration for scale-up. |
| Electrocatalysis | Avoids stoichiometric chemical reagents, high selectivity. rsc.org | Electrode material selection, cell design for efficiency. |
Expansion into Underexplored Biological Target Classes (non-clinical)
While research into nicotinic acid derivatives has often focused on established targets, the unique structure of this compound makes it a candidate for investigation against novel and underexplored biological targets. researchgate.netnih.gov Its rigid, planar structure and combination of hydrogen bond donors/acceptors and aromatic systems could allow it to interact with a variety of protein classes.
Future research could focus on screening this compound and its derivatives against target families such as:
Protein-Protein Interaction (PPI) Stabilizers or Disruptors: The defined geometry of the molecule could allow it to fit into specific pockets at the interface of protein complexes.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important targets.
RNA-Binding Proteins: The planarity and aromatic nature of the compound might facilitate intercalation or binding to specific RNA structures or RNA-binding proteins.
In silico docking studies, followed by in vitro binding and functional assays, will be crucial in identifying new biological activities for this class of compounds. nih.govresearchgate.net
Development of Advanced Analytical Techniques for Complex Mixtures and Derivatives
As the synthesis of novel derivatives expands, the need for sophisticated analytical techniques to characterize these compounds and their potential impurities becomes critical. The analysis of complex mixtures resulting from combinatorial synthesis or metabolism studies will require high-resolution methods.
Future analytical development could focus on:
Chiral Chromatography: For derivatives that are chiral, developing robust methods for enantiomeric separation and quantification is essential, as different enantiomers can have distinct biological activities. nih.govuniroma1.it High-performance liquid chromatography (HPLC) with chiral stationary phases will be a key tool. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography (LC-MS) will be indispensable for identifying and quantifying trace-level impurities and degradation products.
Quantitative NMR (qNMR): This technique can provide highly accurate quantification of the main compound and its isomers in a sample without the need for identical reference standards for each impurity. libretexts.org
Table 3: Potential Analytical Methods for Quality Control of a Chiral Derivative
| Analytical Goal | Recommended Technique | Key Performance Metric |
| Enantiomeric Purity | Chiral HPLC | Enantiomeric Excess (% ee) |
| Isomeric Purity | qNMR, LC-HRMS | Limit of Quantitation (LOQ) for isomers |
| Trace Impurity Profiling | LC-HRMS/MS | Mass Accuracy (ppm), Sensitivity |
| Absolute Quantification | qNMR | Purity (%) with uncertainty |
Considerations for Sustainability and Environmental Impact in Synthetic Pathways
The principles of green chemistry are becoming integral to modern chemical synthesis, driven by both regulatory pressure and a desire for more efficient and environmentally benign processes. nih.govijtsrd.com Future research on the synthesis of this compound will increasingly focus on sustainability. researchgate.netnih.gov
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through multicomponent reactions. bohrium.com
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or bio-derived solvents. nih.govresearchgate.net
Catalysis: Employing catalytic methods (e.g., biocatalysis, photocatalysis, electrocatalysis) to replace stoichiometric reagents, thereby reducing waste. numberanalytics.comijarsct.co.inmdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov
By systematically evaluating synthetic pathways using green chemistry metrics, researchers can develop manufacturing processes for this compound and its derivatives that are not only efficient but also environmentally responsible. eresearchco.com
Q & A
Q. What synthetic methodologies are available for preparing 4-(4-cyanophenyl)nicotinic acid and its derivatives?
The synthesis of 4-substituted nicotinic acids, including aryl derivatives, typically involves organolithium reagents for regioselective functionalization. For example, 4-phenylnicotinic acid can be synthesized via pyridyl-3-oxazoline intermediates. Organolithium reagents (e.g., phenyllithium) are added to the oxazoline derivative, followed by oxidation and deprotection . For the 4-cyanophenyl group, coupling reactions using boronic acid precursors (e.g., 4-cyanophenylboronic acid) via Suzuki-Miyaura cross-coupling may be employed, achieving yields up to 75% .
Q. How can researchers characterize the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substitution patterns, particularly distinguishing the cyano group (δ ~110-120 ppm in ¹³C NMR). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the key reactivity profiles of this compound under acidic or oxidative conditions?
The cyano group is susceptible to hydrolysis under strong acidic/basic conditions, forming carboxylic acid derivatives. In acidic aqueous media, nicotinic acid derivatives undergo oxidation via peroxomonosulfate (HSO₅⁻), following second-order kinetics. The reaction mechanism involves protonation of the pyridine nitrogen, enhancing electrophilicity at the 4-position .
Advanced Research Questions
Q. How do substituents at the 4-position influence the compound’s biological activity or coordination chemistry?
Substituents like cyano groups enhance electron-withdrawing effects, modulating redox potentials and binding affinity in metal complexes. For instance, in integrin antagonists, the 4-cyanophenyl moiety improves target engagement by forming π-π interactions with hydrophobic pockets in proteins. Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., trifluoromethyl) reduce solubility but increase specificity .
Q. What experimental strategies resolve contradictions in kinetic data for oxidation reactions involving nicotinic acid derivatives?
Contradictions in rate laws (e.g., H⁺ dependence) can arise from competing protonation states. To address this, conduct pH-controlled kinetic studies using buffer systems (e.g., acetate or phosphate) and monitor reaction progress via UV-Vis spectroscopy. Density functional theory (DFT) calculations can model transition states to validate proposed mechanisms .
Q. How can researchers design analogs of this compound for targeted drug delivery?
Modify the nicotinic acid scaffold by introducing bioisosteres (e.g., replacing the cyano group with tetrazole) to enhance metabolic stability. For hepatoselective targeting, incorporate lipophilic side chains (e.g., heptylbenzoate esters) to improve liver-specific uptake, as demonstrated in glucokinase activators .
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while accelerated stability studies (40°C/75% RH) under ICH guidelines quantify hydrolytic or oxidative byproducts. Electron paramagnetic resonance (EPR) spectroscopy detects free radical intermediates in photodegradation pathways .
Methodological Challenges and Solutions
Q. How can low yields in aryl-substituted nicotinic acid synthesis be optimized?
Low yields often stem from steric hindrance or side reactions. Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Alternatively, employ directing groups (e.g., oxazolines) to enhance ortho/meta selectivity during aryl coupling .
Q. What computational tools aid in predicting the spectroscopic properties of novel derivatives?
Gaussian or ORCA software packages simulate NMR chemical shifts and IR spectra. For UV-Vis predictions, time-dependent DFT (TD-DFT) models electronic transitions, correlating with experimental λmax values .
Q. How do researchers validate the biological relevance of this compound analogs?
Use in vitro assays (e.g., enzyme inhibition or cell viability tests) paired with molecular docking (AutoDock Vina) to screen analogs. For in vivo studies, radiolabel the compound (³H or ¹⁴C) to track biodistribution and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
